Picibanil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Picibanil, also known as OK-432, is a lyophilized biological preparation derived from the Su strain of Streptococcus pyogenes (group A). This compound has been extensively used in Japan as an immunotherapeutic agent, particularly for the treatment of malignant tumors and lymphangiomas. This compound is known for its ability to induce a robust immune response, making it a valuable tool in various medical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Picibanil is prepared by treating the Su strain of Streptococcus pyogenes with benzylpenicillin and heat. The process involves the following steps:

- Cultivation of Streptococcus pyogenes in a suitable growth medium.

- Treatment of the bacterial cells with benzylpenicillin to inactivate them.

- Lyophilization (freeze-drying) of the treated bacterial cells to produce a stable powder form .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The cultivation of Streptococcus pyogenes is carried out in bioreactors, and the subsequent steps of inactivation and lyophilization are performed using industrial-grade equipment to ensure consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions: Picibanil primarily undergoes immunological reactions rather than traditional chemical reactions. When administered, it stimulates the immune system, leading to the production of various cytokines and activation of immune cells .

Common Reagents and Conditions: The primary reagent involved in the preparation of this compound is benzylpenicillin, which is used to inactivate the bacterial cells. The lyophilization process requires controlled temperature and pressure conditions to ensure the stability of the final product .

Major Products Formed: The major product formed from the preparation of this compound is the lyophilized powder containing inactivated Streptococcus pyogenes cells. This powder is reconstituted with a suitable solvent before administration .

Aplicaciones Científicas De Investigación

Picibanil has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

- Approved in Japan for the treatment of malignant tumors and lymphangiomas.

- Used in sclerotherapy for the treatment of benign cystic diseases of the neck .

- Explored as an adjuvant in dendritic cell-based anticancer immunotherapy .

Industry:

Mecanismo De Acción

Picibanil exerts its effects by stimulating the immune system. Once administered, it attracts immune cells to the site of injection, initiating a robust inflammatory response. This response involves the activation of macrophages and dendritic cells, leading to the production of various cytokines. This compound acts, at least in part, via the Toll-like receptor 4-MD2 signaling pathway, which plays a crucial role in the innate immune response .

Comparación Con Compuestos Similares

- Bleomycin sulfate

- Triamcinolone acetonide

- Interferon-alfa

- Ethanol

Comparison: Picibanil is unique in its ability to induce a selective fibrosis of lymphangiomas, making it particularly effective for the treatment of these conditions. Unlike other sclerosing agents such as ethanol and bleomycin sulfate, this compound has a well-documented safety profile and has been extensively studied for its immunomodulatory effects .

Propiedades

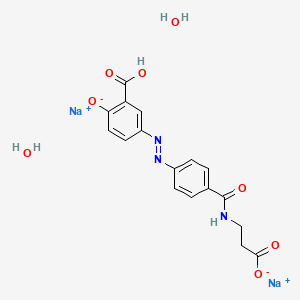

Número CAS |

54836-26-9 |

|---|---|

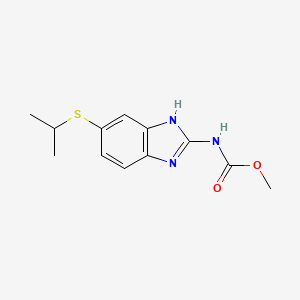

Fórmula molecular |

C16H17N2O4S- |

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |

Clave InChI |

JGSARLDLIJGVTE-MBNYWOFBSA-M |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide](/img/structure/B10762461.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine](/img/structure/B10762462.png)

![1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B10762469.png)

![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10762479.png)

![4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B10762518.png)